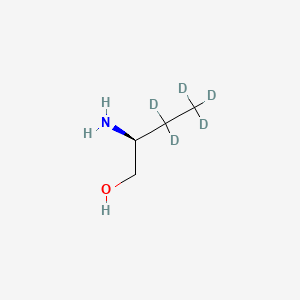

L-2-Aminobutanol-d5

Cat. No. B563596

Key on ui cas rn:

1217783-40-8

M. Wt: 94.169

InChI Key: JCBPETKZIGVZRE-JWUQSEDQSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03944618

Procedure details

Hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride is highly pH dependent. It has now been found that a simple hydrolysis procedure is effective. On refluxing with water N-[1-(chloromethyl)propyl]acetimidoyl chloride is transformed into a mixture of dl-2-amino-1-butanol (77%), dl-2-amino-1-butanol acetate hydrochloride (17%), the N-[1-(hydroxymethyl)propyl]acetamide (7%) and acetic acid within 1 hour. The product ratios appear to represent equilibrium compositions because additional heating (14 hrs.) does not materially change their distribution. If, however, the hydrolysis is carried out with aqueous methanol or ethanol, it is complete within 2 hours and the acetyl component of the product can be removed as methyl or ethyl acetate by distillation. This procedure not only decreases hydrolysis time, it also avoids the accumulation of salts in the reaction mixture, gives essentially quantitative yields of dl-2-amino-1butanol from N-[1-chloromethyl)propyl]acetimidoyl chloride through N-[1-(chloromethyl)propyl]acetamide, and facilitates product work-up. Methyl acetate boils at 57° C., and is readily distilled off.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

water N-[1-(chloromethyl)propyl]acetimidoyl chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

dl-2-amino-1-butanol acetate hydrochloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

ClCC([N:6]=[C:7]([Cl:9])[CH3:8])CC.[Cl:10][CH2:11][CH:12]([N:15]=[C:16](Cl)[CH3:17])[CH2:13][CH3:14].O.[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[OH:26]CC(NC(=O)C)CC>C(O)C.CO.C(O)(=O)C>[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[C:7]([Cl:9])(=[NH:6])[CH3:8].[Cl:10][CH2:11][CH:12]([NH:15][C:16](=[O:26])[CH3:17])[CH2:13][CH3:14] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CC)N=C(C)Cl

|

Step Two

|

Name

|

water N-[1-(chloromethyl)propyl]acetimidoyl chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CC)N=C(C)Cl.O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCC(CO)N

|

[Compound]

|

Name

|

dl-2-amino-1-butanol acetate hydrochloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC(CC)NC(C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

It has now been found that a simple hydrolysis procedure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

because additional heating (14 hrs.)

|

|

Duration

|

14 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the acetyl component of the product can be removed as methyl or ethyl acetate by distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This procedure not only decreases hydrolysis time, it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gives essentially quantitative

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCC(CO)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=N)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC(CC)NC(C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US03944618

Procedure details

Hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride is highly pH dependent. It has now been found that a simple hydrolysis procedure is effective. On refluxing with water N-[1-(chloromethyl)propyl]acetimidoyl chloride is transformed into a mixture of dl-2-amino-1-butanol (77%), dl-2-amino-1-butanol acetate hydrochloride (17%), the N-[1-(hydroxymethyl)propyl]acetamide (7%) and acetic acid within 1 hour. The product ratios appear to represent equilibrium compositions because additional heating (14 hrs.) does not materially change their distribution. If, however, the hydrolysis is carried out with aqueous methanol or ethanol, it is complete within 2 hours and the acetyl component of the product can be removed as methyl or ethyl acetate by distillation. This procedure not only decreases hydrolysis time, it also avoids the accumulation of salts in the reaction mixture, gives essentially quantitative yields of dl-2-amino-1butanol from N-[1-chloromethyl)propyl]acetimidoyl chloride through N-[1-(chloromethyl)propyl]acetamide, and facilitates product work-up. Methyl acetate boils at 57° C., and is readily distilled off.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

water N-[1-(chloromethyl)propyl]acetimidoyl chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

dl-2-amino-1-butanol acetate hydrochloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

ClCC([N:6]=[C:7]([Cl:9])[CH3:8])CC.[Cl:10][CH2:11][CH:12]([N:15]=[C:16](Cl)[CH3:17])[CH2:13][CH3:14].O.[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[OH:26]CC(NC(=O)C)CC>C(O)C.CO.C(O)(=O)C>[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[C:7]([Cl:9])(=[NH:6])[CH3:8].[Cl:10][CH2:11][CH:12]([NH:15][C:16](=[O:26])[CH3:17])[CH2:13][CH3:14] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CC)N=C(C)Cl

|

Step Two

|

Name

|

water N-[1-(chloromethyl)propyl]acetimidoyl chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CC)N=C(C)Cl.O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCC(CO)N

|

[Compound]

|

Name

|

dl-2-amino-1-butanol acetate hydrochloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC(CC)NC(C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

It has now been found that a simple hydrolysis procedure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

because additional heating (14 hrs.)

|

|

Duration

|

14 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the acetyl component of the product can be removed as methyl or ethyl acetate by distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This procedure not only decreases hydrolysis time, it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gives essentially quantitative

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCC(CO)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=N)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC(CC)NC(C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US03944618

Procedure details

Hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride is highly pH dependent. It has now been found that a simple hydrolysis procedure is effective. On refluxing with water N-[1-(chloromethyl)propyl]acetimidoyl chloride is transformed into a mixture of dl-2-amino-1-butanol (77%), dl-2-amino-1-butanol acetate hydrochloride (17%), the N-[1-(hydroxymethyl)propyl]acetamide (7%) and acetic acid within 1 hour. The product ratios appear to represent equilibrium compositions because additional heating (14 hrs.) does not materially change their distribution. If, however, the hydrolysis is carried out with aqueous methanol or ethanol, it is complete within 2 hours and the acetyl component of the product can be removed as methyl or ethyl acetate by distillation. This procedure not only decreases hydrolysis time, it also avoids the accumulation of salts in the reaction mixture, gives essentially quantitative yields of dl-2-amino-1butanol from N-[1-chloromethyl)propyl]acetimidoyl chloride through N-[1-(chloromethyl)propyl]acetamide, and facilitates product work-up. Methyl acetate boils at 57° C., and is readily distilled off.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

water N-[1-(chloromethyl)propyl]acetimidoyl chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

dl-2-amino-1-butanol acetate hydrochloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

ClCC([N:6]=[C:7]([Cl:9])[CH3:8])CC.[Cl:10][CH2:11][CH:12]([N:15]=[C:16](Cl)[CH3:17])[CH2:13][CH3:14].O.[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[OH:26]CC(NC(=O)C)CC>C(O)C.CO.C(O)(=O)C>[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[C:7]([Cl:9])(=[NH:6])[CH3:8].[Cl:10][CH2:11][CH:12]([NH:15][C:16](=[O:26])[CH3:17])[CH2:13][CH3:14] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CC)N=C(C)Cl

|

Step Two

|

Name

|

water N-[1-(chloromethyl)propyl]acetimidoyl chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CC)N=C(C)Cl.O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCC(CO)N

|

[Compound]

|

Name

|

dl-2-amino-1-butanol acetate hydrochloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC(CC)NC(C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

It has now been found that a simple hydrolysis procedure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

because additional heating (14 hrs.)

|

|

Duration

|

14 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the acetyl component of the product can be removed as methyl or ethyl acetate by distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This procedure not only decreases hydrolysis time, it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gives essentially quantitative

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCC(CO)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=N)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC(CC)NC(C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US03944618

Procedure details

Hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride is highly pH dependent. It has now been found that a simple hydrolysis procedure is effective. On refluxing with water N-[1-(chloromethyl)propyl]acetimidoyl chloride is transformed into a mixture of dl-2-amino-1-butanol (77%), dl-2-amino-1-butanol acetate hydrochloride (17%), the N-[1-(hydroxymethyl)propyl]acetamide (7%) and acetic acid within 1 hour. The product ratios appear to represent equilibrium compositions because additional heating (14 hrs.) does not materially change their distribution. If, however, the hydrolysis is carried out with aqueous methanol or ethanol, it is complete within 2 hours and the acetyl component of the product can be removed as methyl or ethyl acetate by distillation. This procedure not only decreases hydrolysis time, it also avoids the accumulation of salts in the reaction mixture, gives essentially quantitative yields of dl-2-amino-1butanol from N-[1-chloromethyl)propyl]acetimidoyl chloride through N-[1-(chloromethyl)propyl]acetamide, and facilitates product work-up. Methyl acetate boils at 57° C., and is readily distilled off.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

water N-[1-(chloromethyl)propyl]acetimidoyl chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

dl-2-amino-1-butanol acetate hydrochloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

ClCC([N:6]=[C:7]([Cl:9])[CH3:8])CC.[Cl:10][CH2:11][CH:12]([N:15]=[C:16](Cl)[CH3:17])[CH2:13][CH3:14].O.[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[OH:26]CC(NC(=O)C)CC>C(O)C.CO.C(O)(=O)C>[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[C:7]([Cl:9])(=[NH:6])[CH3:8].[Cl:10][CH2:11][CH:12]([NH:15][C:16](=[O:26])[CH3:17])[CH2:13][CH3:14] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CC)N=C(C)Cl

|

Step Two

|

Name

|

water N-[1-(chloromethyl)propyl]acetimidoyl chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CC)N=C(C)Cl.O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCC(CO)N

|

[Compound]

|

Name

|

dl-2-amino-1-butanol acetate hydrochloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC(CC)NC(C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

It has now been found that a simple hydrolysis procedure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

because additional heating (14 hrs.)

|

|

Duration

|

14 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the acetyl component of the product can be removed as methyl or ethyl acetate by distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This procedure not only decreases hydrolysis time, it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gives essentially quantitative

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCC(CO)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=N)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC(CC)NC(C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US03944618

Procedure details

Hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride is highly pH dependent. It has now been found that a simple hydrolysis procedure is effective. On refluxing with water N-[1-(chloromethyl)propyl]acetimidoyl chloride is transformed into a mixture of dl-2-amino-1-butanol (77%), dl-2-amino-1-butanol acetate hydrochloride (17%), the N-[1-(hydroxymethyl)propyl]acetamide (7%) and acetic acid within 1 hour. The product ratios appear to represent equilibrium compositions because additional heating (14 hrs.) does not materially change their distribution. If, however, the hydrolysis is carried out with aqueous methanol or ethanol, it is complete within 2 hours and the acetyl component of the product can be removed as methyl or ethyl acetate by distillation. This procedure not only decreases hydrolysis time, it also avoids the accumulation of salts in the reaction mixture, gives essentially quantitative yields of dl-2-amino-1butanol from N-[1-chloromethyl)propyl]acetimidoyl chloride through N-[1-(chloromethyl)propyl]acetamide, and facilitates product work-up. Methyl acetate boils at 57° C., and is readily distilled off.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

water N-[1-(chloromethyl)propyl]acetimidoyl chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

dl-2-amino-1-butanol acetate hydrochloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

ClCC([N:6]=[C:7]([Cl:9])[CH3:8])CC.[Cl:10][CH2:11][CH:12]([N:15]=[C:16](Cl)[CH3:17])[CH2:13][CH3:14].O.[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[OH:26]CC(NC(=O)C)CC>C(O)C.CO.C(O)(=O)C>[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[C:7]([Cl:9])(=[NH:6])[CH3:8].[Cl:10][CH2:11][CH:12]([NH:15][C:16](=[O:26])[CH3:17])[CH2:13][CH3:14] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CC)N=C(C)Cl

|

Step Two

|

Name

|

water N-[1-(chloromethyl)propyl]acetimidoyl chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CC)N=C(C)Cl.O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCC(CO)N

|

[Compound]

|

Name

|

dl-2-amino-1-butanol acetate hydrochloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC(CC)NC(C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

It has now been found that a simple hydrolysis procedure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

because additional heating (14 hrs.)

|

|

Duration

|

14 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the acetyl component of the product can be removed as methyl or ethyl acetate by distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This procedure not only decreases hydrolysis time, it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gives essentially quantitative

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCC(CO)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=N)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC(CC)NC(C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |